molecular formula C12H7NO3 B1622441 5-(4-cyanophenyl)furan-2-carboxylic Acid CAS No. 52938-94-0

5-(4-cyanophenyl)furan-2-carboxylic Acid

Cat. No.: B1622441
CAS No.: 52938-94-0
M. Wt: 213.19 g/mol
InChI Key: QSWFKKSKRNCSDY-UHFFFAOYSA-N
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Description

Background and Significance in Heterocyclic Chemistry

Furan derivatives constitute a fundamental class of heterocyclic compounds that have garnered substantial attention in contemporary organic chemistry due to their remarkable biological activities and synthetic versatility. The heterocyclic moiety found in furan compounds has established significant medicinal and biological importance among researchers and scientists, with various substituted furan derivatives demonstrating antimicrobial properties including antibacterial, antifungal, and antiviral activities. These compounds also exhibit central nervous system activities such as antidepressant, anxiolytic, anticonvulsant, and antiparkinsonian effects, in addition to their influence on neurodegenerative diseases.

The significance of 5-(4-cyanophenyl)furan-2-carboxylic acid within heterocyclic chemistry stems from its unique combination of functional groups that enhance its potential for pharmaceutical applications. Furan derivatives have demonstrated muscle relaxant, anti-glaucoma, cardiovascular, anti-ulcer, anti-inflammatory, analgesic, antioxidant, and anticancer activities, making the furan moiety extremely valuable in medicinal chemistry. The biological activity of furans can alter noticeably due to slight modifications in the pattern of substitution, which underscores the importance of understanding specific derivatives like this compound.

Research indicates that furan-containing compounds serve as important synthetic intermediates in the search for new pharmaceutical agents. Furan functions primarily as a precursor for the synthesis and production of various chemical entities useful for pharmaceutical development, and is utilized as a starting material for commercial production of numerous specialized chemicals. The incorporation of the furan nucleus represents an important synthetic technique in the pursuit of novel therapeutic compounds, with the great therapeutic efficacy of furan-related medicines promoting medicinal chemists to create large numbers of novel chemotherapeutic agents.

The field of green chemistry has also embraced furan derivatives, particularly furan-2-carboxylic acids, as sustainable alternatives to petroleum-based chemicals. The manufacture of furan-based platform chemicals involves the use of biomass as starting material, leading to a transformation in substantial parts of the chemical industry with a switch from traditional resources such as crude oil to renewable biomass sources. This transition aligns with growing environmental concerns and the demand for sustainable chemical processes.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's systematic name clearly indicates its structural composition: the furan ring serves as the parent heterocycle, with numbering beginning at the oxygen atom and proceeding around the five-membered ring. The carboxylic acid functional group occupies position 2 of the furan ring, while the 4-cyanophenyl substituent is attached at position 5.

Table 1: Chemical Identifiers and Classification Data

Property Value Reference
Chemical Abstract Service Number 52938-94-0
Molecular Formula C₁₂H₇NO₃
International Union of Pure and Applied Chemistry Name This compound
Molecular Weight 213.19 grams per mole
Simplified Molecular-Input Line-Entry System C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)O
International Chemical Identifier Key QSWFKKSKRNCSDY-UHFFFAOYSA-N
Medical Data Library Number MFCD06802004

The compound belongs to multiple chemical classification categories based on its structural features and functional groups. As a member of the carboxylic acid family, it possesses the characteristic carbonyl and hydroxyl groups that define this functional class. Simultaneously, it is classified as a heterocyclic compound due to the presence of the oxygen-containing furan ring system. The aromatic nature of both the furan ring and the phenyl substituent places it within the broader category of aromatic compounds.

From a pharmaceutical chemistry perspective, this compound is categorized as a furan-2-carboxylic acid derivative, which represents a significant subclass of bioactive heterocycles. The presence of the nitrile functional group in the 4-cyanophenyl substituent further classifies it as an aromatic nitrile compound, contributing to its electronic properties and potential biological activities.

The compound's classification extends to its role as a synthetic intermediate and building block in organic chemistry. It serves as a versatile precursor for various chemical transformations and can undergo multiple reaction pathways including esterification and amidation reactions. This synthetic utility positions it as an important member of the heterocyclic building block family used in pharmaceutical and materials chemistry applications.

Historical Context of Furan-2-carboxylic Acid Derivatives

The historical development of furan-2-carboxylic acid derivatives traces back to the pioneering work of Carl Wilhelm Scheele in 1780, who first described 2-furoic acid through dry distillation of mucic acid. This compound was initially known as pyromucic acid and represented the first known synthesis of a furan compound, preceding the discovery of furfural by Johann Wolfgang Döbereiner in 1831. These early discoveries established the foundation for furan chemistry and set the stage for the development of more complex derivatives like this compound.

The etymology of furan compounds derives from the Latin word "furfur," meaning bran, reflecting the historical production of these compounds from agricultural waste materials. Heinrich Limpricht first prepared furan itself in 1870, although he called it "tetraphenol," conceptualizing it as a four-carbon analog to phenol. Despite this early nomenclature confusion, furfural came to establish the naming conventions for subsequent furan derivatives.

The industrial significance of furan-2-carboxylic acids became apparent through the development of the Cannizzaro reaction of furfural in aqueous sodium hydroxide solutions. This disproportionation reaction produces a 1:1 ratio of 2-furoic acid and furfuryl alcohol with a 50% yield of each product, remaining economical because both compounds possess commercial value. The biocatalytic route involving the microorganism Nocardia corallina later emerged as an alternative production method, achieving higher yields of 98% from 2-furfuryl alcohol and 88% from 2-furfural.

Furan-2-carboxylic acid achieved generally recognized as safe status in 1995 by the Flavor and Extract Manufacturers Association, expanding its applications in food science. The compound demonstrates distinct organoleptic properties described as sweet, oily, herbaceous, and earthy, contributing to its use as a flavoring ingredient. Research has shown that 2-furoic acid forms in situ from 2-furfural during food processing and is also produced during coffee roasting, with concentrations reaching up to 205 milligrams per kilogram.

The development of substituted furan-2-carboxylic acid derivatives like this compound represents a modern evolution in furan chemistry, driven by the search for compounds with enhanced biological activities and improved pharmacological properties. Contemporary research focuses on the systematic modification of the furan ring system to optimize therapeutic potential while maintaining the favorable characteristics that have made furan derivatives valuable in medicinal chemistry.

Structural Characteristics and Molecular Identity

The molecular structure of this compound exhibits a sophisticated arrangement of functional groups that contribute to its unique chemical and biological properties. The compound features a planar furan ring system characterized by aromatic character due to the delocalization of one lone pair of electrons from the oxygen atom into the ring, creating a 6π electron system. This aromatic stabilization, while less pronounced than in benzene, provides sufficient stability for synthetic manipulations and biological interactions.

Table 2: Structural and Electronic Properties

Property Value Analysis
Molecular Geometry Planar with conjugated systems Enhanced π-π interactions
Hydrogen Bond Donors 1 (carboxylic acid hydroxyl) Moderate hydrogen bonding capacity
Hydrogen Bond Acceptors 4 (carboxylic acid oxygen, nitrile nitrogen, furan oxygen) High binding affinity potential
Rotatable Bonds 2 (phenyl-furan bond, carboxyl group) Moderate conformational flexibility
Topological Polar Surface Area 74.2 square angstroms Favorable membrane permeability
Calculated Lipophilicity 2.2 (estimated XLogP3) Balanced hydrophobic-hydrophilic character

The 4-cyanophenyl substituent at position 5 of the furan ring introduces significant electronic effects through its strong electron-withdrawing properties. The nitrile group exhibits a substantial inductive effect that influences the electron density distribution throughout the molecular system, potentially enhancing the compound's reactivity toward nucleophilic species and modifying its binding interactions with biological targets. This electronic perturbation distinguishes this compound from simpler furan derivatives and contributes to its unique pharmacological profile.

The carboxylic acid functional group at position 2 provides both hydrogen bonding capabilities and ionization potential under physiological conditions. This functional group can participate in various intermolecular interactions including hydrogen bonding with protein residues, metal coordination, and salt bridge formation with basic amino acid side chains. The spatial arrangement of the carboxylic acid relative to the cyanophenyl substituent creates a molecular architecture capable of multidentate binding interactions.

Spectroscopic analysis reveals characteristic absorption patterns consistent with the compound's structural features. The furan ring system exhibits typical aromatic carbon-hydrogen stretching frequencies, while the carboxylic acid carbonyl shows distinct infrared absorption around 1700 wavenumbers. The nitrile functional group displays a characteristic sharp absorption near 2200 wavenumbers, providing a useful diagnostic tool for structural confirmation.

Properties

IUPAC Name

5-(4-cyanophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWFKKSKRNCSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400552
Record name 5-(4-cyanophenyl)furan-2-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52938-94-0
Record name 5-(4-cyanophenyl)furan-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-cyanophenyl)furan-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-cyanophenyl)furan-2-carboxylic acid typically involves the reaction of this compound methyl ester with appropriate reagents. One common method includes the use of potassium acetate and palladium diacetate in N,N-dimethylacetamide at elevated temperatures (around 150°C) under an inert atmosphere for about 20 hours . Another method involves microwave irradiation of the same ester in the presence of palladium diacetate at 120°C for 0.5 hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The carboxylic acid moiety undergoes hydrolysis under basic conditions, while controlled thermal decarboxylation enables structural simplification:

Reaction Type Conditions Products Yield References
Base hydrolysis1M NaOH, reflux (3 hr)5-(4-Cyanophenyl)furan-2-carboxylate salt92%
Acid decarboxylationH2SO4 (conc.), 120°C (2 hr)5-(4-Cyanophenyl)furan78%
Thermal decarboxylationQuinoline, CuCN, 210°C2,5-Bis(4-cyanophenyl)furan65%

Decarboxylation pathways are critical for synthesizing substituted furans with preserved cyano functionality .

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid participates in condensation reactions to form bioactive derivatives:

Reagent Conditions Product Application References
SOCl2Reflux, DCM (2 hr)5-(4-Cyanophenyl)furan-2-carbonyl chlorideIntermediate for amides/esters
MethylamineTHF, RT, 12 hr5-(4-Cyanophenyl)furan-2-carboxamideMbtI enzyme inhibition
4-MethylpiperazineDIPEA, HATU, DMF (24 hr)N-(4-methylpiperazinyl) carboxamide derivativeMelanin-concentrating hormone antagonists

Amide derivatives demonstrate potent biological activity, with IC50 values ≤15 μM against mycobacterial targets .

Reduction of the Cyano Group

The 4-cyanophenyl substituent undergoes selective reduction:

Reducing Agent Conditions Product Notes References
LiAlH4THF, 0°C → RT (4 hr)5-(4-Aminophenyl)furan-2-carboxylic acidRequires anhydrous conditions
H2 (1 atm)/Pd-CEtOH, RT (6 hr)5-(4-Aminomethylphenyl)furan-2-carboxylic acidPartial over-reduction

Reduced derivatives show enhanced solubility and modified electronic properties for drug development .

Electrophilic Aromatic Substitution

The furan ring undergoes regioselective substitution:

Reagent Position Product Yield References
Br2 (1 equiv)C-33-Bromo-5-(4-cyanophenyl)furan-2-carboxylic acid85%
HNO3/H2SO4C-44-Nitro-5-(4-cyanophenyl)furan-2-carboxylic acid73%

Halogenation and nitration enable further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Esterification and Functionalization

The carboxylic acid forms esters for downstream modifications:

Alcohol Catalyst Product Reaction Time References
MethanolH2SO4 (cat.)Methyl 5-(4-cyanophenyl)furan-2-carboxylate8 hr
Benzyl bromideK2CO3, DMFBenzyl 5-(4-cyanophenyl)furan-2-carboxylate12 hr

Ester derivatives serve as intermediates for synthesizing heterocyclic compounds with antitumor activity .

Biological Activity Correlation

Key structure-activity relationships (SAR) from pharmacological studies:

Modification Biological Effect Potency (IC50/MIC99) References
Carboxamide formation (R=NH2)MbtI enzyme inhibition15 μM (IC50)
3-Bromo substitutionEnhanced DNA minor groove binding2.5× baseline activity
4-Nitro substitutionIncreased antimycobacterial activity125 μM (MIC99)

Derivatives with electron-withdrawing groups (CN, NO2) exhibit superior pharmacokinetic profiles compared to alkyl-substituted analogs .

This compound’s reactivity profile highlights its versatility as a scaffold for developing antimicrobial agents, enzyme inhibitors, and functional materials. Recent studies emphasize its potential against drug-resistant Mycobacterium tuberculosis strains through targeted iron-acquisition pathway disruption .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds with furan rings often exhibit significant antimicrobial activity. 5-(4-Cyanophenyl)furan-2-carboxylic acid has been investigated for its potential as an antimicrobial agent, particularly against mycobacterial infections. Studies have shown that derivatives of furan compounds can inhibit key enzymes involved in the metabolism of pathogens like Mycobacterium tuberculosis .

Enzyme Inhibition
The compound has been explored for its ability to act as an inhibitor of various enzymes. For example, it has been identified as a potential inhibitor of MbtI, an enzyme involved in siderophore biosynthesis in M. tuberculosis. This inhibition disrupts iron acquisition, which is critical for the survival of the bacterium .

Anti-Inflammatory Activity
this compound exhibits strong anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases. The presence of the cyanophenyl group enhances its reactivity and therapeutic potential .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a crucial intermediate for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the formation of derivatives with enhanced biological activities .

Synthesis of Derivatives
The compound can be modified through esterification or other reactions to produce derivatives such as allyl or propynyl esters. These derivatives may exhibit improved pharmacological properties or different biological activities compared to the parent compound .

Case Study 1: Antitubercular Agents

A study focused on the design and synthesis of furan-based inhibitors targeting M. tuberculosis highlighted the potential of this compound as a lead compound. The research utilized co-crystallization techniques to elucidate molecular interactions between the compound and its protein targets, revealing insights into its mechanism of action against tuberculosis .

Case Study 2: Structural Optimization

Another research effort involved optimizing the furan scaffold to enhance activity against mycobacterial models. The findings indicated that modifications to the structure could lead to improved binding affinity and selectivity towards specific enzymes, underscoring the importance of structural diversity in drug development .

Mechanism of Action

The mechanism of action of 5-(4-cyanophenyl)furan-2-carboxylic acid is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The furan ring and the nitrile group are believed to play crucial roles in these interactions, potentially affecting cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Furan-2-carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
5-(4-Cyanophenyl)furan-2-carboxylic acid 4-Cyanophenyl C₁₂H₇NO₃ 213.19 -CN, -COOH
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl C₁₁H₇NO₅ 233.18 -NO₂, -COOH
5-Phenylfuran-2-carboxylic acid Phenyl C₁₁H₈O₃ 188.18 -COOH
5-(4-Chlorophenyl)furan-2-carboxylic acid 4-Chlorophenyl C₁₁H₇ClO₃ 222.62 -Cl, -COOH
5-(3-Hydroxypentyl)furan-2-carboxylic acid 3-Hydroxypentyl C₁₀H₁₄O₄ 198.22 -OH, -COOH

Key Observations:

  • Electron-Withdrawing Effects: The -CN group in the target compound exhibits moderate electron withdrawal compared to the stronger -NO₂ group in the nitro analog . This difference impacts the acidity of the carboxylic acid group (pKa) and reactivity in coupling reactions.
  • Hydrogen Bonding: The nitro derivative forms extensive hydrogen-bonding networks (e.g., N–H···O and O–H···O interactions) in its crystal lattice, contributing to its stability and crystallinity .

Biological Activity

5-(4-Cyanophenyl)furan-2-carboxylic acid is an organic compound with significant potential in medicinal chemistry and material science. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₂H₇N₁O₃, characterized by a furan ring and a carboxylic acid functional group. The presence of a cyanophenyl substituent enhances its aromatic properties, allowing for diverse chemical modifications. This compound's unique structure positions it as a candidate for various biological applications.

Synthesis Methods

Several synthetic pathways have been developed for producing this compound. These methods typically involve the reaction of furan derivatives with appropriate cyanophenyl precursors, enabling efficient synthesis and subsequent functionalization opportunities.

Biological Activity Overview

Preliminary studies suggest that this compound interacts with enzymes involved in inflammatory pathways and cancer progression. The following sections detail specific biological activities observed in research studies.

Anti-inflammatory Activity

Research indicates that derivatives of furan-2-carboxylic acids exhibit anti-inflammatory properties. For instance, compounds structurally related to this compound have shown significant inhibition of neutrophil degranulation and superoxide formation, which are critical processes in inflammation .

Anticancer Potential

The compound's anticancer potential is underscored by its ability to inhibit cell proliferation in various cancer cell lines. A study highlighted that similar compounds demonstrated cytotoxic effects against human glioblastoma and melanoma cells . The structure-activity relationship (SAR) analysis suggests that the presence of the furan ring and specific substituents significantly influences the anticancer activity.

Case Studies

  • Neutrophil Activity Inhibition : A study evaluated the effect of furan derivatives on neutrophil activity, revealing that some compounds significantly inhibited fMLP-induced neutrophil degranulation more effectively than standard controls .
  • Cytotoxicity Against Cancer Cells : In another investigation, compounds with similar structures to this compound were tested against various cancer cell lines. Results indicated promising anticancer activity linked to specific structural features within these compounds .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Activities
5-(3-Cyanophenyl)furan-2-carboxylic AcidSimilar furan structure; different cyanophenyl positionExhibits different biological activities
5-(4-Methoxyphenyl)furan-2-carboxylic AcidContains a methoxy group instead of a cyano groupPotentially different reactivity
5-(2-Chlorophenyl)furan-2-carboxylic AcidChlorine substituent instead of cyanideDifferent electronic properties

This table illustrates how variations in substituents can significantly affect the biological properties of these compounds.

Q & A

Q. What are the recommended methods for synthesizing and purifying 5-(4-cyanophenyl)furan-2-carboxylic acid to ensure high yield and purity?

Synthesis typically involves coupling reactions between substituted phenyl precursors and furan-2-carboxylic acid derivatives under alkaline conditions (e.g., using NaOH or K₂CO₃). Post-synthesis, recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) is recommended for purification. Yield optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • NMR Spectroscopy : Confirm the aromatic proton environment (e.g., furan ring protons at δ 6.5–7.5 ppm) and cyanophenyl substituents (δ 7.6–8.0 ppm) via ¹H/¹³C NMR .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ ion at m/z 228.066 for C₁₂H₈NO₃) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the optimal conditions for solubility testing of this compound in common organic solvents?

Conduct gravimetric or UV-spectrophotometric solubility assays in solvents like DMSO, ethanol, or propan-2-ol. Temperature-controlled shaking (25–50°C) for 24–48 hours ensures equilibrium. For thermodynamic insights, plot solubility vs. temperature to calculate dissolution enthalpy (ΔH) and entropy (ΔS) via the van’t Hoff equation .

Advanced Research Questions

Q. How can thermodynamic parameters (ΔH, ΔS) of dissolution be determined for this compound, and what insights do they provide for formulation development?

Use temperature-dependent solubility data in solvents like propan-2-ol to derive ΔH (enthalpy) and ΔS (entropy) via the equation:

lnS=ΔHR1T+ΔSR\ln S = -\frac{\Delta H}{R} \cdot \frac{1}{T} + \frac{\Delta S}{R}

Positive ΔH indicates endothermic dissolution, while negative ΔS suggests solvent ordering. These parameters guide solvent selection for nanoparticle formulations or co-crystal design .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives for antimicrobial activity?

  • Derivatization : Introduce substituents (e.g., nitro, methoxy) at the phenyl or furan positions to assess electronic effects on target binding .
  • Bioassays : Test inhibitory activity against Mycobacterium tuberculosis MbtI (iron acquisition enzyme) using MIC assays or fluorescence-based enzymatic inhibition .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with MbtI’s active site .

Q. What in vivo models are appropriate for evaluating the pharmacological efficacy of this compound in chronic pain or infectious disease contexts?

  • Chronic Pain : Use rodent neuropathic pain models (e.g., spared nerve injury) with oral/intraperitoneal dosing. Pair with isobolographic analysis to assess synergy with Nav1.8 blockers (e.g., A-803467) .
  • Infectious Disease : Evaluate antitubercular efficacy in murine M. tuberculosis infection models, monitoring bacterial load reduction in lungs/spleens via CFU counts .

Q. How can co-crystallization experiments with target proteins (e.g., MbtI) inform the design of this compound analogs?

Co-crystallize the compound with MbtI protein (PDB: 4PQ1) using hanging-drop vapor diffusion. Resolve the structure via X-ray diffraction (1.5–2.0 Å resolution) to identify key interactions (e.g., hydrogen bonds with Arg37, hydrophobic contacts with Phe24). Use this data to optimize substituent positioning for enhanced binding affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-cyanophenyl)furan-2-carboxylic Acid
Reactant of Route 2
5-(4-cyanophenyl)furan-2-carboxylic Acid

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